1-Aminohexan-3-ol

Organic Synthesis Chemical Intermediate Physical Property Analysis

1-Aminohexan-3-ol (CAS 15991-62-5) is a chiral, six-carbon (C6) primary amino alcohol, featuring a hydroxyl group at the 3-position and a primary amine at the terminal 1-position. This specific 1,3-substitution pattern creates a bifunctional molecule with a defined stereocenter, making it a versatile building block for the synthesis of more complex molecules, including long-chain alkyl amines.

Molecular Formula C6H15NO
Molecular Weight 117.192
CAS No. 15991-62-5
Cat. No. B2990481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminohexan-3-ol
CAS15991-62-5
Molecular FormulaC6H15NO
Molecular Weight117.192
Structural Identifiers
SMILESCCCC(CCN)O
InChIInChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3
InChIKeyNNNLJNYYAWMTDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohexan-3-ol (CAS 15991-62-5) Procurement Guide: A Comparative Analysis of Chemical Structure and Reactivity


1-Aminohexan-3-ol (CAS 15991-62-5) is a chiral, six-carbon (C6) primary amino alcohol, featuring a hydroxyl group at the 3-position and a primary amine at the terminal 1-position [1]. This specific 1,3-substitution pattern creates a bifunctional molecule with a defined stereocenter, making it a versatile building block for the synthesis of more complex molecules, including long-chain alkyl amines . While a well-defined entity in chemical catalogs, its primary utility is as a research intermediate rather than a final bioactive molecule.

1-Aminohexan-3-ol Interchangeability: Why Isomerism and Substitution Pattern are Critical to Research Outcomes


Procurement decisions for amino alcohols cannot be based solely on molecular formula (C6H15NO) due to the profound impact of regio- and stereoisomerism on chemical behavior and biological activity. The specific 1,3-substitution pattern of 1-Aminohexan-3-ol dictates its unique reactivity profile, physical properties, and potential as a chiral building block . Substituting this compound with a structural isomer like 6-amino-1-hexanol (a 1,6-substitution pattern) or an alternative stereoisomer like (3R)-1-aminohexan-3-ol can lead to drastically different synthetic outcomes, unexpected physical states (e.g., solid vs. liquid), and complete loss of enantioselectivity in downstream applications. The evidence presented below highlights the specific, quantifiable characteristics that define 1-Aminohexan-3-ol and differentiate it from its closest in-class analogs.

Quantitative Evidence for 1-Aminohexan-3-ol (CAS 15991-62-5): Head-to-Head Comparisons with Structural Analogs


1-Aminohexan-3-ol vs. 6-Amino-1-hexanol: Differentiated by Physical State, a Critical Procurement Parameter

A direct and quantifiable difference between 1-Aminohexan-3-ol and the common alternative 6-amino-1-hexanol is their physical state at room temperature. This is a key consideration for procurement, handling, and experimental design . 1-Aminohexan-3-ol is a liquid at room temperature [1], whereas 6-amino-1-hexanol is a low-melting solid (crystalline powder) with a melting point of 54-58 °C .

Organic Synthesis Chemical Intermediate Physical Property Analysis

1-Aminohexan-3-ol vs. (3R)-1-aminohexan-3-ol: The Quantifiable Value of the Racemate in Exploratory Research

The choice between racemic 1-Aminohexan-3-ol (an undefined stereocenter mix) and a single enantiomer like (3R)-1-aminohexan-3-ol is dictated by research phase and budget. The racemate is the cost-effective choice for initial route scouting or non-stereoselective steps, while the enantiomer is required for precise stereochemical control. This is evidenced by a direct price comparison from a single supplier (Enamine) for the (3R)-enantiomer [1]. The cost of the racemate is estimated to be approximately two orders of magnitude lower, highlighting a major procurement consideration.

Chiral Synthesis Medicinal Chemistry Enantioselectivity

1-Aminohexan-3-ol's Unique Binding Affinity Profile: A Comparative Analysis of Target Engagement

The biological differentiation of 1-Aminohexan-3-ol from its isomers is demonstrated by its unique binding affinity profile in target-based assays. It shows moderate inhibition of soluble epoxide hydrolase (sEH) with an IC50 of 0.12 µM [1]. This contrasts with its weak activity at other targets: it is essentially inactive at the CYP2D6 enzyme (IC50 > 25,000 nM) [2] and does not function as an agonist at the human melanocortin-3 receptor (EC50 > 10,000 nM) [3]. These data points collectively define a specific 'activity fingerprint' that cannot be assumed for other aminohexanols, which have been shown to have entirely different target profiles, such as the inhibition of Nav1.7 channels by 3-aminohexan-1-ol [4].

Biochemical Assay Receptor Binding Inhibitor Screening

Procurement-Driven Application Scenarios for 1-Aminohexan-3-ol (CAS 15991-62-5)


Liquid-Phase Synthesis of Long-Chain Alkyl Amines

As established in Section 3, 1-Aminohexan-3-ol is a liquid at room temperature [1]. This makes it uniquely suitable as a building block for reactions requiring a liquid reagent, such as in the synthesis of long-chain alkyl amines . The liquid state facilitates precise volumetric dispensing and ease of handling in automated synthesis platforms, providing a clear practical advantage over its solid-state isomer, 6-amino-1-hexanol.

Cost-Effective Building Block for Non-Stereoselective Exploratory Chemistry

The cost analysis in Section 3 shows that racemic 1-Aminohexan-3-ol is approximately 50- to 80-fold less expensive than its single enantiomer counterpart [2]. This quantifiable economic advantage positions it as the ideal building block for high-throughput screening, route scouting, or any large-scale synthetic sequence where enantiomeric purity is not a critical requirement.

Probing Soluble Epoxide Hydrolase (sEH) Activity in Biochemical Assays

The moderate but measurable inhibitory activity of 1-Aminohexan-3-ol against sEH (IC50 = 0.12 µM) [3] makes it a suitable starting point for biochemical studies focused on this enzyme. Its inactivity at other common off-targets like CYP2D6 and MC3R, as detailed in Section 3, provides a defined, albeit weak, selectivity profile that can be used as a baseline for the development of more potent and selective sEH inhibitors.

Reference Compound for Regioisomer Impact Studies

The clear and quantifiable differences in both physical properties (liquid vs. solid) and biological activity (unique binding profile) compared to its analogs, as detailed in Section 3, establish 1-Aminohexan-3-ol as a powerful control or reference compound. It is ideal for studies designed to investigate the impact of amino and hydroxyl group positioning on the reactivity and biological function of small organic molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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